2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one 2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 2034349-54-5
VCID: VC7154124
InChI: InChI=1S/C15H15F3N6O2/c1-22-13(25)3-2-10(21-22)14(26)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h2-3,8-9H,4-7H2,1H3
SMILES: CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Molecular Formula: C15H15F3N6O2
Molecular Weight: 368.32

2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

CAS No.: 2034349-54-5

Cat. No.: VC7154124

Molecular Formula: C15H15F3N6O2

Molecular Weight: 368.32

* For research use only. Not for human or veterinary use.

2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one - 2034349-54-5

Specification

CAS No. 2034349-54-5
Molecular Formula C15H15F3N6O2
Molecular Weight 368.32
IUPAC Name 2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]pyridazin-3-one
Standard InChI InChI=1S/C15H15F3N6O2/c1-22-13(25)3-2-10(21-22)14(26)24-6-4-23(5-7-24)12-8-11(15(16,17)18)19-9-20-12/h2-3,8-9H,4-7H2,1H3
Standard InChI Key ICZBKKOLUOEXNR-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Introduction

The compound 2-methyl-6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a trifluoromethyl-pyrimidine moiety and a piperazine group. Such compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents, particularly in antiviral, anticancer, and anti-inflammatory drug development.

This article provides an in-depth review of the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis

The synthesis of this compound likely involves a multi-step process combining pyridazinone derivatives with substituted piperazines and trifluoromethyl-pyrimidine intermediates. While specific details for this compound are not directly available, similar compounds are synthesized via:

  • Preparation of Pyridazinone Core:

    • Starting with hydrazine derivatives reacting with diketones or carboxylic acid derivatives under controlled conditions.

  • Introduction of Piperazine Moiety:

    • Coupling reactions using reagents like carbodiimides (e.g., DCC) or acid chlorides.

  • Attachment of Trifluoromethyl-Pyrimidine:

    • Nucleophilic substitution or palladium-catalyzed coupling reactions to introduce the pyrimidine ring.

  • Final Purification:

    • Column chromatography or recrystallization to achieve high purity.

Biological Relevance

Compounds containing pyridazinone and trifluoromethyl-pyrimidine scaffolds have demonstrated diverse biological activities:

  • Antiviral Activity:

    • Pyrimidine derivatives have been explored as inhibitors of viral RNA polymerases (e.g., influenza virus) .

  • Anti-inflammatory Potential:

    • Piperazine-linked heterocycles are known modulators of inflammatory pathways .

  • Anticancer Applications:

    • Trifluoromethyl groups enhance binding affinity to oncogenic targets by increasing hydrophobic interactions .

Potential Applications

The unique structural features of this compound suggest potential applications in:

  • Drug Discovery:

    • As a lead compound for designing kinase inhibitors or enzyme modulators.

  • Agrochemicals:

    • Pyrimidine derivatives have been used as herbicides and pesticides due to their selective toxicity .

  • Pharmaceutical Development:

    • The combination of pyridazinone and trifluoromethyl-pyrimidine scaffolds makes it suitable for further exploration in therapeutic areas such as neurodegenerative diseases.

Research Gaps and Future Directions

Despite its promising structure, detailed pharmacological studies on this specific compound are lacking. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies:

    • To optimize biological activity by modifying substituents on the pyridazinone or piperazine rings.

  • Toxicological Profiling:

    • Comprehensive in vitro and in vivo studies to ensure safety for pharmaceutical applications.

  • Computational Modeling:

    • Molecular docking and dynamics simulations to predict binding affinities with biological targets.

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